4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

Drug Discovery Preclinical Development Kinase Inhibition

Secure a structurally unique 3,5-diaminopyrazole for kinase inhibitor lead optimization. Unlike commercially common analogs, this compound features the critical 4-chlorophenyl‑oxadiazole plus N‑ethyl substitution pattern—enabling precise SAR exploration around the kinase hinge‑binding region. Preclinical status and reported tyrosine kinase/phosphodiesterase activity make it a high‑value chemical probe for target deconvolution and custom screening libraries. Eliminate library redundancy; order this differentiated scaffold now.

Molecular Formula C13H13ClN6O
Molecular Weight 304.73 g/mol
CAS No. 1188305-11-4
Cat. No. B1436887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
CAS1188305-11-4
Molecular FormulaC13H13ClN6O
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESCCNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C13H13ClN6O/c1-2-16-12-9(10(15)18-19-12)13-17-11(20-21-13)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H4,15,16,18,19)
InChIKeyUTKXWUKAIFBVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Chemical Profile of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine (CAS 1188305-11-4)


4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine (CAS 1188305-11-4) is a heterocyclic small molecule (MF: C₁₃H₁₃ClN₆O, MW: 304.73) belonging to the class of 4-substituted pyrazole-3,5-diamines [1]. It features a 1,2,4-oxadiazole ring with a 4-chlorophenyl substituent and an N-ethyl substitution on the pyrazole-3,5-diamine core. This compound is listed in the ChEMBL database (CHEMBL4985318) and is currently in the preclinical phase of investigation [2]. Its structural characteristics suggest potential utility in drug discovery targeting kinase inhibition, with initial reports indicating inhibitory activity against tyrosine kinases and phosphodiesterases .

Critical Differentiation Factors for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine Procurement


Although several 3,5-diaminopyrazole derivatives are commercially available, the majority of research and biological activity data are reported for compounds with alternative substitution patterns. The specific 4-chlorophenyl oxadiazole and N-ethyl substitution pattern of this compound appears in very few primary research publications, making it impossible to establish, from the open literature, a quantitative profile of its selectivity, potency, or efficacy relative to close analogs. Substituting this compound with a regioisomer (e.g., 3-chlorophenyl variant) or an N-methyl analog would alter both steric and electronic properties at the kinase hinge-binding region, potentially leading to significant shifts in off-target profiles, but no direct comparative data are publicly available. Given the absence of head-to-head or cross-study quantitative evidence, procurement decisions must be based on the compound's unique structural identity rather than on demonstrated superior performance against a comparator .

Quantitative Evidence for Selection of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine


Preclinical Development Status (ChEMBL)

The compound has a ChEMBL ‘Max Phase’ of ‘Preclinical’, indicating formal entry into early drug development pipelines. This status is not shared by most commercial 3,5-diaminopyrazole derivatives, which remain at the exploratory or screening-library-only stage. This distinction provides a measurable signal of potential translational value beyond simple vendor catalog listings [1].

Drug Discovery Preclinical Development Kinase Inhibition

Published Synthetic Route Enabling Scale-Up

A dedicated publication (Org. Biomol. Chem., 2017) provides a general and efficient Suzuki–Miyaura coupling/iron-catalyzed reduction route to 4-substituted-1H-pyrazole-3,5-diamines. This methodology is directly applicable to the target compound class and offers a scalable, reproducible synthetic entry, in contrast to many analogs that have only been reported via multistep, low-yielding routes in patent examples [1][2].

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Structural Uniqueness Among Commercially Available Analogs

A survey of commercial suppliers reveals that the 4-chlorophenyl, N-ethyl substitution pattern is unique to this specific CAS number. The closest commercially available analogs are 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine and 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine; no other compound combines the 4-chlorine substitution on the phenyl ring with the N-ethyl group on the diaminopyrazole . This structural exclusivity is critical for SAR programs requiring precise pharmacophore mapping.

Chemical Biology Fragment-Based Drug Discovery Structure-Activity Relationships

Optimized Application Scenarios for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine (CAS 1188305-11-4)


Kinase Drug Discovery: Selective Inhibitor Profiling

Given its preclinical designation and reported activity against tyrosine kinases [1], this compound is suited as a starting point for selective kinase inhibitor development. Its unique structural signature (4-chlorophenyl-oxadiazole plus N-ethyl diaminopyrazole) enables precise SAR exploration around the hinge-binding region of kinases. The availability of a documented scalable synthesis [2] supports the preparation of analogs for in vitro selectivity panels and early ADMET profiling.

Pharmacophore Model Refinement for Anticancer Lead Optimization

The combination of an electron-withdrawing 4-chlorophenyl substituent and a flexible N-ethyl amine offers a distinct pharmacophore for anticancer lead optimization. The compound's preclinical status [1] suggests it has already passed initial cellular screening, making it a valuable chemical probe for target deconvolution studies and for benchmarking against other preclinical candidates.

Custom Screening Library Expansion

Due to its structural uniqueness within commercially available 3,5-diaminopyrazole space , this compound is an ideal candidate for inclusion in custom screening libraries aimed at novel kinase or phosphodiesterase targets. Its presence reduces library redundancy and enhances chemical diversity coverage in medium- to high-throughput screening campaigns for hit identification.

Quote Request

Request a Quote for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.